molecular formula C15H13NO2 B11873253 4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one

4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one

Cat. No.: B11873253
M. Wt: 239.27 g/mol
InChI Key: FKPDVUUTDGRZOZ-UHFFFAOYSA-N
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Description

4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one is a heterocyclic compound that belongs to the class of benzoxazines This compound is characterized by a benzene ring fused to an oxazine ring, with a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one typically involves the reaction of 2-aminophenol with benzyl halides under basic conditions. One common method involves the use of sodium hydroxide (NaOH) in water at room temperature. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzoxazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and metal catalyst-free methods, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of heme, leading to the accumulation of toxic intermediates and cell death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

4-benzyl-3H-1,4-benzoxazin-2-one

InChI

InChI=1S/C15H13NO2/c17-15-11-16(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)18-15/h1-9H,10-11H2

InChI Key

FKPDVUUTDGRZOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC2=CC=CC=C2N1CC3=CC=CC=C3

Origin of Product

United States

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